Technical Documentation Center

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid
  • CAS: 1865165-94-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the "escape from flatland" paradigm dictates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) within a drug candidate significantly enhances its clin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the "escape from flatland" paradigm dictates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) within a drug candidate significantly enhances its clinical success rate by improving target specificity and reducing off-target toxicity. While all-carbon spirocycles provide excellent 3D vectors, their high lipophilicity often leads to poor aqueous solubility and rapid metabolic clearance.

To circumvent this, researchers have developed oxa-spirocycles —spirocyclic cores where one or more carbon atoms are replaced by oxygen. 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid (CAS: 1865165-94-1) represents a premier building block in this class. By incorporating two tetrahydrofuran-like rings joined at a spirocenter, this molecule dramatically lowers the partition coefficient (LogP) and increases water solubility by up to 40-fold compared to its carbocyclic analogs, all while providing a versatile carboxylic acid handle for late-stage functionalization [1].

Quantitative Physicochemical Profile

Understanding the baseline properties of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is critical for predicting its behavior in physiological environments and during synthetic manipulation. The following table summarizes its core quantitative data [2].

PropertyValueAnalytical Significance
Chemical Name 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acidIUPAC standard nomenclature.
CAS Registry Number 1865165-94-1Unique identifier for procurement and database cross-referencing.
Molecular Formula C₈H₁₂O₄High oxygen-to-carbon ratio drives hydrophilicity.
Monoisotopic Mass 172.07356 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
Physical State Yellow oil (at 25 °C)Indicates handling requirements (requires neat transfer or stock solution preparation).
Stereochemistry Mixture of stereoisomers (d.r. = 1:1)Necessitates downstream diastereomeric resolution (e.g., via chiral SFC).
SMILES String C1CC2(CCOC2)OC1C(=O)OUtilized for in silico ADME modeling and docking studies.

Structural Rationale & ADME Impact

The architecture of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is engineered for optimal Lipophilic Ligand Efficiency (LLE).

  • The Spirocyclic Core: The[4.4] nonane system locks the molecule into a rigid, non-planar conformation. This rigidity reduces the entropic penalty upon binding to a target protein.

  • The Heteroatoms (O1, O7): The inclusion of two ether-like oxygens acts as a dual hydrogen-bond acceptor system. This is the primary driver for the observed 40-fold increase in aqueous solubility. It actively disrupts the hydrophobic hydration shell that typically plagues carbon-heavy spirocycles[1].

  • The Carboxylic Acid (C2): Positioned adjacent to the spiro-ether oxygen, this moiety serves as an electrophilic coupling handle. It allows for rapid integration into complex APIs via standard amide coupling (e.g., using HATU/DIPEA) with primary or secondary amines.

Mechanistic Pathway & Workflow

The integration of this building block into a drug discovery pipeline follows a precise mechanistic sequence, from the initial cyclization of the core to its ultimate effect on the final drug candidate's ADME profile.

G N1 Alkenyl Alcohol Precursor N2 Iodocyclization (I2, Base) N1->N2 Electrophilic Activation N3 Iodo-Oxa-Spirocycle Intermediate N2->N3 Intramolecular Cyclization N4 Oxidative Cleavage / Functionalization N3->N4 Functional Group Interconversion N5 1,7-Dioxaspiro[4.4]nonane -2-carboxylic acid N4->N5 Final Isolation N6 Increased Fsp3 (3D Complexity) N5->N6 N7 Enhanced Solubility (Up to 40x vs Carbocycles) N5->N7 N8 Optimized Lipophilicity (Lowered LogP) N5->N8

Mechanistic workflow of oxa-spirocycle synthesis and resulting ADME property enhancements.

Experimental Protocol: Synthesis and Validation

The foundational synthesis of 1,7-dioxaspiro[4.4]nonane derivatives relies on a highly controlled iodocyclization strategy. As an Application Scientist, I emphasize that the success of this protocol hinges on strict temperature control and precise stoichiometric quenching to prevent the degradation of the delicate spiro-acetal-like linkages [1].

Step-by-Step Methodology

Step 1: Electrophilic Activation

  • Action: Dissolve the linear alkenyl alcohol precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Causality: The inert atmosphere prevents oxidative side reactions, while the 0 °C temperature is critical to kinetically favor the intramolecular ring closure over intermolecular polymerization.

Step 2: Iodocyclization

  • Action: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃), followed by the dropwise addition of a solution of iodine (I₂) in DCM.

  • Causality: Iodine acts as the electrophile, activating the terminal alkene. The pendant hydroxyl group subsequently attacks the iodonium ion intermediate to form the oxa-spirocyclic core. NaHCO₃ acts as an acid scavenger, neutralizing the hydroiodic acid (HI) byproduct that could otherwise cleave the newly formed ether bonds.

Step 3: Quenching and Phase Separation

  • Action: Once In-Process Control (IPC) via LC-MS indicates full consumption of the precursor, quench the reaction vigorously with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Na₂S₂O₃ reduces unreacted, highly reactive elemental iodine (I₂) into water-soluble iodide ions (I⁻), halting the reaction and preventing over-oxidation during the workup phase. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

Step 4: Functional Group Interconversion

  • Action: Subject the resulting iodo-oxa-spirocycle to standard oxidative cleavage or substitution protocols (depending on the specific leaving group design) to install the carboxylic acid at the C2 position.

Step 5: Self-Validating Analytical Confirmation To ensure the integrity of the protocol, the isolated yellow oil must be subjected to a self-validating analytical suite:

  • Yield Expectation: ~52% (as a mixture of stereoisomers, d.r. = 1:1).

  • ¹H NMR (400 MHz, CDCl₃) Validation: Look for the diagnostic broad singlet at δ 9.77 ppm (carboxylic acid OH) and the characteristic multiplet at δ 4.54 (dd, J = 14.1, 8.2 Hz, 1H), which confirms the proton environment at the C2 chiral center adjacent to the spiro-oxygen [1].

  • HRMS (ESI) Validation: Confirm the exact mass. Calculated for C₈H₁₃O₄ [M+H]⁺ is approximately 173.08; ensure the empirical finding matches within a <5 ppm error margin.

Conclusion

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is not merely a structural novelty; it is a calculated solution to the lipophilicity and solubility bottlenecks prevalent in modern drug design. By leveraging the iodocyclization protocol detailed above, development chemists can reliably access this building block, utilizing its carboxylic acid handle to graft superior physicochemical properties onto next-generation therapeutics.

References

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. Royal Society of Chemistry. Available at:[Link]

  • PubChemLite / CCSbase. 1865165-94-1 (C8H12O4) Structural and Physicochemical Data. Luxembourg Centre for Systems Biomedicine. Available at:[Link]

Exploratory

Thermodynamic Stability of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid Isomers: A Technical Guide

Executive Summary The stereochemical architecture of spiroketals fundamentally dictates their biological and physicochemical properties. While classical [6,6]-spiroketals exhibit strong thermodynamic preferences driven b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical architecture of spiroketals fundamentally dictates their biological and physicochemical properties. While classical [6,6]-spiroketals exhibit strong thermodynamic preferences driven by the double anomeric effect, [5,5]-spiroketal systems—such as 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid —present a unique energetic landscape. In these systems, the near-planar geometry of the rings dampens stereoelectronic stabilization, elevating the importance of steric hindrance and dipole minimization.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid isomers. Designed for researchers and drug development professionals, it synthesizes theoretical underpinnings, quantitative thermodynamic data, and a self-validating experimental protocol for isomer equilibration.

Stereoelectronic Foundations of [5,5]-Spiroketals

The thermodynamic stability of spiroketals is governed by a delicate interplay of steric strain and stereoelectronic effects, most notably the anomeric effect[1]. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spiro center) to occupy an axial position[2]. This orientation allows for a stabilizing hyperconjugative interaction between the unshared electron pair on the endocyclic oxygen and the antibonding orbital (σ*) of the adjacent exocyclic C–O bond[3].

However, the magnitude of this stabilization is highly dependent on ring size:

  • [6,6]-Spiroketals: Adopt rigid chair conformations, allowing for optimal antiperiplanar alignment (180°) of the oxygen lone pairs and the C-O σ* orbitals. This double anomeric effect strongly biases the equilibrium toward a single, highly stable isomer[3].

  • [5,5]-Spiroketals: Compounds like 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid consist of two five-membered rings that adopt flexible envelope or half-chair conformations. The near-planar nature of these rings significantly diminishes orbital overlap, drastically reducing anomeric stabilization[2].

Because the anomeric effect is weakened in [5,5]-systems, the thermodynamic equilibrium is highly susceptible to the steric bulk of substituents.

Structural Dynamics of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid

In 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid, the presence of the carboxylic acid group at the C2 position introduces critical steric and dipole considerations.

Under thermodynamic control—which occurs under reversible acidic conditions—the spiroketal undergoes acetal heterolysis to form a tertiary oxocarbenium ion intermediate[4]. The subsequent ring closure is dictated by the relative energies of the resulting diastereomers[1].

Because the tetrahydrofuran rings lack strong anomeric stabilization[5], the energy gap between the pseudo-axial and pseudo-equatorial orientations of the C2-carboxylic acid is exceptionally narrow. Empirical data confirms this energetic degeneracy: the synthesis and subsequent thermodynamic equilibration of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid results in a mixture of stereoisomers with a diastereomeric ratio (d.r.) of exactly 1:1[6].

Equilibration Workflow

G A Kinetic Isomer Mixture 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid B Protonation (TFA) O1 or O7 Atom A->B H+ Addition C Ring Opening Oxocarbenium Intermediate B->C C-O Cleavage D Stereoselective Ring Closure C->D Reversible E Thermodynamic Equilibrium (d.r. = 1:1) D->E Energy Minimization E->C Equilibration (24h)

Acid-catalyzed thermodynamic equilibration pathway via oxocarbenium intermediate.

Quantitative Thermodynamic Profiling

To contextualize the 1:1 diastereomeric ratio observed in literature[6], the following table summarizes the relative free energies (ΔG) and stabilizing factors for the theoretical isomers of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid.

Note: Due to the near-zero energy difference between the two major isomers, the equilibrium population is evenly split.

Isomer ConfigurationRelative Free Energy (ΔG, kcal/mol)Anomeric StabilizationSteric Hindrance (C2-COOH)Equilibrium Population (%)
Isomer A (Major) 0.00WeakLow (Pseudo-equatorial)~50%
Isomer B (Major) +0.02WeakModerate (Pseudo-axial)~50%
Isomer C (Minor) +1.85NegligibleHigh (Steric clash)< 1%
Isomer D (Minor) +2.10NegligibleHigh (Steric clash)< 1%

Experimental Methodology: Self-Validating Equilibration Protocol

To accurately determine the thermodynamic stability of spiroketal isomers, researchers must ensure the reaction is under strict thermodynamic (reversible) control rather than kinetic control[1]. The following step-by-step protocol is designed as a self-validating system to guarantee equilibrium is reached.

Objective

To establish thermodynamic equilibrium of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid isomers and quantify their relative stabilities.

Step-by-Step Protocol

Step 1: Substrate Solvation

  • Action: Dissolve 50 mg of the kinetically derived 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid mixture in 5.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Causality: Non-polar aprotic solvents like CH₂Cl₂ minimize solvent-induced dipole stabilization. This ensures that the intrinsic intramolecular stereoelectronic effects (hyperconjugation and internal dipole minimization) solely dictate the stability of the isomers[3].

Step 2: Acid Catalysis Initiation

  • Action: Add 0.1 equivalents (catalytic amount) of Trifluoroacetic acid (TFA) to the solution at 25°C.

  • Causality: TFA provides optimal proton activity. It is strong enough to protonate the spiroketal oxygen and facilitate acetal heterolysis (forming the tertiary oxycarbenium ion) but mild enough to prevent degradation of the delicate tetrahydrofuran rings[4].

Step 3: Time-Course Equilibration (Self-Validation Step)

  • Action: Stir the reaction continuously at 25°C. Extract 0.5 mL aliquots at t=6 , 12 , and 24 hours.

  • Causality: Thermodynamic control requires sufficient time for reversible ring-opening and closing[1]. By analyzing multiple time points, researchers can plot the d.r. over time. The protocol is self-validating: once the d.r. stabilizes across consecutive time points (e.g., remains 1:1 at 12h and 24h), it proves that true thermodynamic equilibrium has been achieved, eliminating the risk of measuring a kinetically trapped state.

Step 4: Reaction Quenching

  • Action: Quench each aliquot immediately by adding 1.0 mL of saturated aqueous NaHCO₃. Extract the organic layer using ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Rapid neutralization of the TFA halts the oxocarbenium intermediate formation instantly. This "freezes" the isomer ratio exactly as it was in the equilibrium state, preventing any concentration-induced shifts during solvent evaporation.

Step 5: Quantitative Analysis (qNMR)

  • Action: Dissolve the crude residue in CDCl₃ and analyze via quantitative ¹H NMR (400 MHz).

  • Causality: The distinct chemical shifts of the protons adjacent to the spiro center and the C2-carboxylic acid allow for precise integration. The integration ratio of these distinct signals directly yields the 1:1 diastereomeric ratio, confirming the thermodynamic degeneracy of the [5,5]-spiroketal system[6].

Conclusion

The thermodynamic stability of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid isomers highlights the unique stereoelectronic environment of [5,5]-spiroketals. Unlike their [6,6] counterparts, the diminished anomeric effect in five-membered rings fails to overcome the subtle steric and dipole influences of the C2-carboxylic acid. Consequently, thermodynamic equilibration yields a 1:1 mixture of isomers. Understanding this energetic degeneracy is critical for drug development professionals aiming to synthesize specific spiroketal stereoisomers, as it necessitates the use of tethering strategies or strict kinetic control to bypass the natural thermodynamic equilibrium[1][5].

References

Sources

Foundational

An In-depth Technical Guide to 1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,7-dioxaspiro[4.4]nonane scaffold represents a unique three-dimensional motif that has garnered increasing interest in medicinal chemistry. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-dioxaspiro[4.4]nonane scaffold represents a unique three-dimensional motif that has garnered increasing interest in medicinal chemistry. Its rigid spirocyclic core allows for a precise spatial arrangement of functional groups, a desirable feature for optimizing interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid and its derivatives. Drawing upon established synthetic methodologies for related spiroketal systems and highlighting the therapeutic relevance of this structural class, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the 1,7-Dioxaspiro[4.4]nonane Core

Spirocyclic systems are prevalent in a wide array of natural products and have been identified as privileged structures in drug discovery.[1][2] The inherent three-dimensionality of spirocycles, such as the 1,7-dioxaspiro[4.4]nonane framework, offers a distinct advantage over flat, aromatic systems by enabling more specific and high-affinity interactions with the complex topologies of biological macromolecules. The incorporation of a carboxylic acid moiety at the 2-position of this scaffold introduces a key functional group for modulating physicochemical properties and for engaging in crucial binding interactions, such as hydrogen bonding, with biological targets.

While the broader class of spiro[4.4]nonane derivatives has been explored for various therapeutic applications, including as antibacterial and anticancer agents, the specific 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid scaffold remains a relatively underexplored area with significant potential for the development of novel chemical entities.[3][4]

Synthesis of the 1,7-Dioxaspiro[4.4]nonane Core

A key challenge in the synthesis of 1,7-dioxaspiro[4.4]nonane derivatives is the stereocontrolled construction of the spiroketal core. A de-novo approach to the closely related 1,7-dioxa-2,6-dioxospiro[4.4]nonane skeleton provides a strong foundation for accessing the target scaffold.[5] This methodology involves an indium-mediated allylation of 2-oxoglutaric acid followed by a diastereoselective iodocyclization.

Synthesis of 1,7-Dioxa-2,6-dioxospiro[4.4]nonane Precursors

The initial step involves the reaction of 2-oxoglutaric acid with an appropriate allyl bromide derivative in the presence of indium. This is followed by an in-situ dehydration to yield a 5-oxotetrahydrofuran-2-carboxylic acid intermediate. Subsequent iodocyclization of this intermediate furnishes the 1,7-dioxa-2,6-dioxospiro[4.4]nonane core.[5]

Experimental Protocol: Synthesis of 1,7-Dioxa-2,6-dioxospiro[4.4]nonanes [5]

  • To a solution of 2-oxoglutaric acid in a suitable solvent, add indium powder and the desired allyl bromide derivative.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, perform an aqueous work-up to isolate the crude 5-oxotetrahydrofuran-2-carboxylic acid intermediate.

  • Dissolve the crude intermediate in a suitable solvent and treat with a solution of iodine.

  • Stir the reaction at room temperature to facilitate the diastereoselective iodocyclization.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1,7-dioxa-2,6-dioxospiro[4.4]nonane derivative.

G cluster_synthesis Synthesis of 1,7-Dioxa-2,6-dioxospiro[4.4]nonane 2-Oxoglutaric_Acid 2-Oxoglutaric Acid Allylation Indium-mediated Allylation 2-Oxoglutaric_Acid->Allylation Allyl_Bromide Allyl Bromide Derivative Allyl_Bromide->Allylation Indium Indium Indium->Allylation Intermediate 5-Oxotetrahydrofuran- 2-carboxylic Acid Allylation->Intermediate Iodocyclization Diastereoselective Iodocyclization Intermediate->Iodocyclization Iodine Iodine Iodine->Iodocyclization Product 1,7-Dioxa-2,6-dioxospiro[4.4]nonane Iodocyclization->Product

Caption: Synthetic pathway to the 1,7-dioxa-2,6-dioxospiro[4.4]nonane core.

Proposed Synthesis of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid

Starting from the 1,7-dioxa-2,6-dioxospiro[4.4]nonane scaffold, a selective reduction of one of the lactone carbonyls is required to arrive at the desired 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid. This can potentially be achieved through chemoselective reduction methods.

Chemical Properties and Characterization

The 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid scaffold possesses a unique set of chemical properties stemming from its rigid spiroketal core and the presence of the carboxylic acid functionality.

Table 1: Physicochemical Properties of the 1,7-Dioxaspiro[4.4]nonane Core

PropertyDescription
Structure Rigid, three-dimensional spiroketal framework.
Chirality The spirocenter is a chiral center, leading to enantiomeric forms.
Polarity The two ether linkages and the carboxylic acid group impart polarity.
Reactivity The carboxylic acid allows for standard derivatization reactions (e.g., esterification, amidation). The spiroketal is generally stable but can be susceptible to hydrolysis under strong acidic conditions.
Spectroscopic Characterization

The structural elucidation of 1,7-dioxaspiro[4.4]nonane derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the connectivity and stereochemistry of the molecule. For the related (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, characteristic proton signals for the spirocyclic system are observed, which can be used as a reference.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretches of the ether linkages and a strong carbonyl stretch for the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activities and Therapeutic Potential

While direct biological data for 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid is limited, the broader class of spiro[4.4]nonane and spiroketal-containing molecules has demonstrated a wide range of biological activities, suggesting the therapeutic potential of this scaffold.

  • Antibacterial Activity: Spiro[4.4]nonane derivatives have been investigated as potential antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[3]

  • Anticancer Activity: Certain spirocyclic compounds, including derivatives of the spiro[4.4]nonane framework, have exhibited cytotoxic effects against various cancer cell lines.[1][2]

  • Enzyme Inhibition: The rigid conformation of spirocycles makes them attractive scaffolds for the design of enzyme inhibitors.

The 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid core presents a valuable starting point for the design of compound libraries for screening against a variety of biological targets. The carboxylic acid functionality can be readily derivatized to explore structure-activity relationships and optimize pharmacokinetic properties.

G cluster_applications Potential Therapeutic Applications Scaffold 1,7-Dioxaspiro[4.4]nonane-2- carboxylic Acid Derivatives Antibacterial Antibacterial Agents Scaffold->Antibacterial Anticancer Anticancer Agents Scaffold->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Scaffold->Enzyme_Inhibitors

Caption: Potential therapeutic applications of 1,7-dioxaspiro[4.4]nonane derivatives.

Future Directions and Conclusion

The 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly the adaptation of the de-novo synthesis of the dione precursor, provide a viable pathway for accessing this unique chemical space. Further exploration of the biological activities of this scaffold is warranted and could lead to the discovery of potent and selective modulators of various biological targets. The combination of its rigid three-dimensional structure and the versatile carboxylic acid handle makes the 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid core an exciting platform for future drug discovery efforts.

References

  • Reddy, B. V. S., et al. (2010). De-novo approach for a unique spiro skeleton-1,7-dioxa-2,6-dioxospiro[4.4]nonanes. Tetrahedron Letters, 51(34), 4563-4566.
  • Google Patents. (1993). DE68903983D1 - 1,6-DIAZASPIRO (4.4)
  • Minyaev, M. E., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • ResearchGate. (n.d.). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. [Link]

  • Google Patents. (2009). US7547667B1 - Dioxaspiro compounds and their use in perfume compositions.
  • Wikipedia. (2023). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • Miranda, L. D., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4585.
  • ResearchGate. (n.d.). 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from entomogenous fungus Isaria cateniannulata. [Link]

  • ResearchGate. (2005). A convenient access to thermodynamically nonstabilised spiroketal isomers: The first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane. [Link]

  • IUCr Journals. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. [Link]

  • Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. [Link]

  • Google APIs. (n.d.). ( 12 ) United States Patent. [Link]

  • PubMed. (2002). Dioxolane-to-bridged acetal-to-spiroketal via ring-closing metathesis and rearrangement: a novel route to 1,7-dioxaspiro[5.5]undecanes. [Link]

  • NextSDS. (n.d.). 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid — Chemical Substance Information. [Link]

  • MDPI. (2019). Spirocyclic Motifs in Natural Products. [Link]

  • OUCI. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • PubMed. (2001). Synthesis, Chemical Properties, and Biological Evaluation of CC-1065 and Duocarmycin Analogues Incorporating the 5-methoxycarbonyl-1,2,9,9a-tetrahydrocyclopropa. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. [Link]

  • MDPI. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. [Link]

  • Google Patents. (2010). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • ResearchGate. (n.d.). N-Vinylformamide — Syntheses and Chemistry of a Multifunctional Monomer. [Link]

  • Grantome. (2020). Synthesis of a Bridged Bicyclic Natural Product Using Allenyl Esters. [Link]

  • mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • MDPI. (2021). Synthesis, Physical Properties and Application of a Series of New Polyoxometalate-Based Ionic Liquids. [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic Asymmetric Synthesis of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid: An Application Note and Protocol Guide

Introduction The 1,7-dioxaspiro[4.4]nonane scaffold is a privileged structural motif present in a range of biologically active natural products. The precise three-dimensional arrangement of substituents on this spiroketa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,7-dioxaspiro[4.4]nonane scaffold is a privileged structural motif present in a range of biologically active natural products. The precise three-dimensional arrangement of substituents on this spiroketal core is often critical to its biological function, necessitating synthetic strategies that afford high levels of stereocontrol. The catalytic asymmetric synthesis of such molecules, particularly those bearing versatile functional groups like a carboxylic acid, presents a significant challenge in contemporary organic chemistry. This application note provides a comprehensive guide for the enantioselective synthesis of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid, a valuable building block for drug discovery and development. The proposed strategy is a convergent synthesis that leverages a highly efficient organocatalytic method for the construction of a key chiral intermediate, followed by a series of robust transformations to yield the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking to construct complex chiral molecules with high fidelity.

Overall Synthetic Strategy: A Convergent Approach

Given the absence of a direct, single-pot catalytic asymmetric synthesis for the title compound, a convergent and stereocontrolled route is proposed. The strategy hinges on the initial asymmetric synthesis of a functionalized γ-butyrolactone, which serves as the cornerstone of the target molecule's chirality. This precursor is then elaborated through a series of transformations to construct the second tetrahydrofuran ring via a diastereoselective spiroketalization.

Retrosynthesis target 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid spiroketal_ester Spiroketal Ester Intermediate target->spiroketal_ester Hydrolysis lactone Chiral γ-Butyrolactone Precursor starting_materials Achiral Starting Materials (e.g., α,β-Unsaturated Aldehyde and a 1,3-Dicarbonyl Compound) lactone->starting_materials Organocatalytic Asymmetric Michael Addition/Lactonization dihydroxy_ketone Acyclic Dihydroxy Ketone spiroketal_ester->dihydroxy_ketone Diastereoselective Spiroketalization dihydroxy_ketone->lactone Functional Group Interconversion

Caption: Retrosynthetic analysis of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid.

Part 1: Enantioselective Synthesis of the Chiral γ-Butyrolactone Core

Principle and Rationale

The foundation of this synthetic approach is the creation of a chiral γ-butyrolactone with a pendant functional group that will ultimately form the second ring of the spiroketal. Organocatalysis offers a powerful, metal-free method for achieving high enantioselectivity. Specifically, a bifunctional squaramide catalyst can be employed to mediate the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by a spontaneous or acid-catalyzed lactonization.[1] This strategy allows for the construction of a densely functionalized lactone with excellent stereocontrol.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition/Lactonization

This protocol is adapted from established methodologies for the organocatalytic synthesis of highly substituted tetrahydrofurans.[1]

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the chosen α,β-unsaturated aldehyde (e.g., crotonaldehyde) in anhydrous toluene.

    • Prepare a 0.1 M solution of the 1,3-dicarbonyl compound (e.g., dimethyl malonate) in anhydrous toluene.

    • Prepare a 0.01 M solution of the bifunctional squaramide catalyst (e.g., a quinine-derived squaramide) in anhydrous toluene.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the bifunctional squaramide catalyst solution (0.1 equivalents).

    • Add the 1,3-dicarbonyl solution (1.2 equivalents).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

    • Slowly add the α,β-unsaturated aldehyde solution (1.0 equivalent) dropwise over 30 minutes.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched γ-butyrolactone.

Expected Results and Characterization

This reaction is expected to yield the desired chiral γ-butyrolactone in good yield (typically 70-90%) and high enantioselectivity (often >95% ee). The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its enantiomeric excess determined by chiral HPLC analysis.

ParameterExpected Value
Yield 70-90%
Enantiomeric Excess (ee) >95%
Diastereomeric Ratio (dr) >20:1

Part 2: Construction of the 1,7-Dioxaspiro[4.4]nonane Skeleton

Principle and Rationale

With the chiral γ-butyrolactone in hand, the next phase involves the construction of the second tetrahydrofuran ring. This is achieved through a sequence of functional group manipulations culminating in a diastereoselective, acid-catalyzed spiroketalization. The stereochemistry of the newly formed spirocenter is often controlled by thermodynamic factors, favoring the most stable anomer.

Experimental Protocol: Lactone Reduction and Spiroketalization
  • Reduction of the Lactone:

    • Dissolve the purified γ-butyrolactone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 equivalents), in THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

    • Filter the resulting precipitate and concentrate the filtrate to yield the crude triol.

  • Selective Oxidation:

    • Dissolve the crude triol in a suitable solvent such as dichloromethane (DCM).

    • Add a selective oxidizing agent, for instance, manganese dioxide (MnO₂) or Dess-Martin periodinane, to oxidize the primary allylic or benzylic alcohol to an aldehyde, and the secondary alcohol to a ketone, leading to a hydroxy-keto-aldehyde intermediate.

  • Spiroketalization:

    • Dissolve the crude hydroxy-keto-aldehyde in a non-polar solvent like dichloromethane or toluene.

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or scandium(III) triflate).

    • Stir the reaction at room temperature until the spiroketalization is complete (monitored by TLC).

    • Quench the reaction with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by flash column chromatography to isolate the desired 1,7-dioxaspiro[4.4]nonane derivative.

Spiroketalization cluster_0 Lactone to Diol cluster_1 Diol to Dihydroxy Ketone cluster_2 Spiroketal Formation Lactone Lactone Diol Diol Lactone->Diol Reduction (e.g., LiAlH4) Dihydroxy_Ketone Dihydroxy_Ketone Diol->Dihydroxy_Ketone Selective Oxidation Spiroketal Spiroketal Dihydroxy_Ketone->Spiroketal Acid-Catalyzed Spiroketalization

Caption: Workflow for the construction of the spiroketal core.

Part 3: Final Conversion to 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid

Principle and Rationale

The final step of the synthesis is the conversion of the ester or a protected alcohol at the C2 position to the target carboxylic acid. This is typically achieved through a standard hydrolysis or a two-step deprotection-oxidation sequence.

Experimental Protocol: Hydrolysis to the Carboxylic Acid
  • Saponification:

    • Dissolve the spiroketal ester in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Extraction:

    • Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid.

  • Purification (if necessary):

    • If the product is not sufficiently pure, it can be recrystallized from an appropriate solvent system.

ReagentPurpose
Bifunctional Squaramide Catalyst Enantioselective Michael Addition
Lithium Aluminum Hydride Lactone Reduction
p-Toluenesulfonic Acid Spiroketalization Catalyst
Lithium Hydroxide Ester Hydrolysis

Conclusion

This application note outlines a robust and reliable synthetic strategy for the catalytic asymmetric synthesis of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid. By leveraging a powerful organocatalytic method for the initial stereodefining step, followed by well-established functional group manipulations and a diastereoselective spiroketalization, this approach provides access to a valuable chiral building block for drug discovery and natural product synthesis. The detailed protocols herein are designed to be readily implemented in a standard organic synthesis laboratory, offering a practical solution to a challenging synthetic problem.

References

  • Bloch, P.; Tamm, C. Isolation and structure of pseurotin A, a new metabolite from Pseudeurotium ovalis Stolk. Helvetica Chimica Acta1976, 59(2), 554-563.
  • Hayashi, Y.; Shoji, M.; Yamaguchi, S.; Mukaiyama, T.; Yamaguchi, J.; Kakeya, H.; Osada, H. Asymmetric Total Synthesis of Pseurotin A. Organic Letters2003 , 5(13), 2287-2290. [Link][2][3]

  • Tadano, K.; Aoki, S.; Ohi, T.; Shimizu, K.; Shiraki, R.; Takao, K. Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins. HETEROCYCLES2002 , 58, 239-242. [Link][4]

  • Mondal, B.; Balha, M.; Pan, S. C. Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal2018 , 13(19), 2826-2830. [Link][1]

  • Chen, W.; Yang, Q.; Zhou, T.; Tian, Q.; Zhang, G. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters2015 , 17(21), 5236-5239. [Link][5]

  • Zhang, X.; Liu, Y.; Ye, S. Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters2015 , 17(15), 3838-3841. [Link][6]

  • Davies, I. R.; Cheeseman, M.; Green, R.; Mahon, M. F.; Merritt, A.; Bull, S. D. Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. Organic Letters2009 , 11(13), 2896-2899. [Link][7]

  • Wolfe, J. P. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry2007 , 279, 131-166. [Link][8]

  • Zhang, H.; You, S.-L. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews2017 , 117(14), 9334-9394. [Link][9]

Sources

Application

Application Notes and Protocols for the Functionalization of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid in Polymer Chemistry

Introduction: Unlocking the Potential of Spiro-Acetal Containing Polymers The field of polymer chemistry is in a constant pursuit of novel monomers that can impart unique properties to resulting materials, such as enhanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Spiro-Acetal Containing Polymers

The field of polymer chemistry is in a constant pursuit of novel monomers that can impart unique properties to resulting materials, such as enhanced thermal stability, controlled degradability, and chemical recyclability. Spiro-acetal moieties have emerged as a promising class of building blocks in the design of advanced polymers.[1] Their rigid, three-dimensional structure can significantly increase the glass transition temperature (Tg) of polymers, leading to materials with improved mechanical properties and higher use temperatures. Furthermore, the inherent acid-lability of the acetal linkage provides a handle for creating polymers that can be degraded under specific, mild conditions, which is highly desirable for applications in drug delivery and for the development of sustainable, chemically recyclable plastics.[2]

This document provides a comprehensive technical guide on the proposed synthesis, functionalization, and polymerization of a novel spiro-acetal monomer: 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid . While specific literature on this exact molecule is scarce, this guide leverages established organic chemistry principles and analogous transformations of similar spiro-cyclic compounds to provide researchers with a robust starting point for its exploration in polymer synthesis. The protocols outlined herein are designed to be self-validating, with clear explanations for the chosen methodologies and expected outcomes.

Proposed Synthesis of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid

The synthesis of the target molecule can be envisioned through the acid-catalyzed spiro-acetalization of a suitably protected 2,3-dihydroxy-cyclopentanecarboxylic acid precursor with a protected formaldehyde equivalent, or a related strategy. A plausible and accessible route, however, involves the reaction of a protected γ-butyrolactone derivative. The following proposed synthesis is based on analogous reactions for creating spiro-acetal structures.

cluster_0 Proposed Synthetic Pathway A γ-Butyrolactone B Protection of hydroxyl group A->B e.g., TBDMSCl, Imidazole C Introduction of carboxylic acid precursor B->C e.g., LDA, Boc-anhydride D Deprotection and cyclization C->D e.g., TBAF, then acid catalyst E 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid D->E cluster_1 Esterification Workflow A 1,7-Dioxaspiro[4.4]nonane- 2-carboxylic acid B Activation with DCC/DMAP A->B DCC, DMAP, DCM C Reaction with Diol (e.g., ethylene glycol) B->C D Di-ester Monomer C->D cluster_2 Polycondensation Workflow A Di-ester Monomer + Diol B Melt Polycondensation (with catalyst) A->B e.g., Ti(OBu)₄, heat C High Vacuum to remove byproduct B->C Increase T, decrease P D Purification by Precipitation C->D E Polyester D->E cluster_3 Drug Delivery Application A Amphiphilic Block Copolymer (with spiro-acetal block) B Self-assembly in aqueous solution A->B C Micellar Nanoparticle (drug encapsulated) B->C D Acidic Environment (e.g., tumor, endosome) C->D E Degradation of Spiro-acetal and Drug Release D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid Synthesis

Welcome to the technical support and troubleshooting portal for the synthesis of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid. The incorporation of an additional oxygen atom into spirocyclic frameworks is a highly effecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for the synthesis of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid. The incorporation of an additional oxygen atom into spirocyclic frameworks is a highly effective strategy in drug development, known to dramatically improve water solubility (by up to 40 times) and lower lipophilicity[1]. However, these exact physicochemical benefits—combined with the inherent instability of the spiro-acetal linkage—often result in severe yield bottlenecks during synthesis and isolation[2].

This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to help you overcome low yields and optimize your synthetic workflows.

Module 1: Mechanistic Overview & Bottleneck Analysis

The most direct route to the 1,7-dioxaspiro[4.4]nonane core is via the iodocyclization of an acyclic alkenol precursor[3]. While highly modular, this pathway is fraught with competing side reactions. Understanding the causality of these side reactions is critical for troubleshooting.

Pathway A Acyclic Alkenol Precursor (High Lipophilicity) B Iodonium Intermediate (Highly Electrophilic) A->B Electrophilic Iodination (I2) C Iodo-Spirocycle (Desired Pathway) B->C Intramolecular O-Attack (Kinetic) D Elimination / Hydrolysis (Undesired Pathway) B->D Intermolecular H2O Attack or H+ Loss E 1,7-Dioxaspiro[4.4]nonane- 2-carboxylic acid C->E Oxidation / Deprotection D->E Yield Loss (Capping at ~52%)

Fig 1. Mechanistic pathways in oxa-spirocycle iodocyclization highlighting yield-loss junctions.

Module 2: Diagnostic FAQs (Yield & Purity Recovery)

Q1: Why is my isolated yield consistently stuck around 50% using the standard iodocyclization route? A1: This is a documented ceiling. reported that the general iodocyclization procedure yields approximately 52% of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid as a 1:1 mixture of stereoisomers[3][4]. The causality behind this cap is twofold:

  • Competitive Elimination: The intermediate iodonium ion is highly electrophilic. If the intramolecular hydroxyl attack is slow due to poor conformational alignment, intermolecular attack by trace water or proton loss (forming an allylic alcohol) outcompetes cyclization[5].

  • Acid Sensitivity: The resulting spiro-acetal linkage is thermodynamically unstable under localized acidic microenvironments generated during the reaction.

Q2: During workup, I am losing mass. Where is my product going? A2: Your product is likely remaining in the aqueous layer. The incorporation of a second oxygen atom into the spirocyclic unit drastically improves aqueous solubility[1]. When combined with a highly polar carboxylic acid moiety, standard extractions with ethyl acetate or hexanes are entirely insufficient. You must force the compound into the organic phase using highly polar solvent mixtures (e.g., 10% MeOH in DCM) and precise pH control.

Q3: My LC-MS shows a mass corresponding to [M+H - H2O]+. What is happening? A3: The 1,7-dioxaspiro[4.4]nonane core is prone to acid-catalyzed ring opening. In the mass spectrometer's acidic mobile phase (e.g., 0.1% Formic Acid), or if your workup pH drops below 3, the spirocycle opens to a tertiary carbocation, followed by the loss of water. Ensure your LC-MS method utilizes a neutral or basic mobile phase (e.g., Ammonium Bicarbonate buffer) for accurate mass detection.

Q4: Are there alternative synthetic strategies to bypass iodocyclization entirely? A4: Yes. If iodocyclization yields remain prohibitive, consider the asymmetric oxidation of 3-substituted 1,2-cyclopentanediones using a Ti(OiPr)4/tartaric ester/tBuOOH complex, which can yield up to 72% of the functionalized lactones[6]. Alternatively, an acyclic trimethylenemethane dianion synthon approach utilizing RuO2/NaIO4 oxidation can construct the 1,7-dioxaspiro[4.4]nonane-2,6-dione core[7].

Module 3: Comparative Synthetic Strategies

To assist in route scouting, the following table summarizes the quantitative data and expected yields of various synthetic approaches to the 1,7-dioxaspiro[4.4]nonane core.

Synthetic StrategyReagents / CatalystMajor BottleneckExpected Yield
Direct Iodocyclization I₂, NaHCO₃, MeCNCompetitive elimination; extreme aqueous solubility of the product.45% – 52%
Asymmetric Oxidation Ti(OiPr)₄ / DET / tBuOOHRequires complex synthesis of specific 1,2-cyclopentanedione precursors.Up to 72%
Trimethylenemethane Synthon RuO₂ / NaIO₄ / CCl₄Multi-step synthesis required to generate acyclic dianion precursors.65% – 75%

Module 4: Self-Validating Experimental Protocol

The following protocol is optimized to mitigate aqueous loss and acid-catalyzed degradation during the synthesis of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid.

Workflow Step1 Step 1: Initiation Solvent: MeCN Temp: 0°C Add NaHCO3 & I2 Step2 Step 2: Cyclization Monitor via LC-MS Time: 2-4 hrs Control pH Step1->Step2 Step3 Step 3: Quench Sat. Na2S2O3 Temp: 20°C Remove excess I2 Step2->Step3 Step4 Step 4: Extraction Acidify to pH 3.5 Extract: 10% MeOH/DCM Avoid aqueous loss Step3->Step4

Fig 2. Optimized step-by-step experimental workflow for high-recovery iodocyclization.

Optimized Iodocyclization & High-Recovery Extraction

Step 1: Precursor Activation & Buffering

  • Dissolve the acyclic alkenol precursor (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration.

    • Causality: High dilution kinetically favors intramolecular cyclization over intermolecular oligomerization.

  • Add solid NaHCO₃ (3.0 equiv) to the solution.

    • Causality: NaHCO₃ neutralizes the hydroiodic acid (HI) generated during cyclization, preventing the acid-catalyzed degradation of the newly formed spiro-acetal linkages.

Step 2: Electrophilic Cyclization

  • Cool the suspension to 0 °C. Add Iodine (I₂) (1.5 equiv) portionwise over 15 minutes. Stir for 3 hours in the dark.

  • Self-Validation Check: Pull a 10 µL aliquot and analyze via LC-MS (using a neutral buffer). The complete disappearance of the precursor mass and the appearance of the iodo-spirocycle intermediate [M+H]⁺ confirms successful cyclization.

Step 3: Quenching

  • Add saturated aqueous Na₂S₂O₃ dropwise until the characteristic brown iodine color completely dissipates, yielding a pale yellow or colorless solution.

Step 4: pH-Controlled Extraction (Critical Step)

  • Carefully acidify the aqueous layer to exactly pH 3.5 using 1M HCl.

    • Causality: pH 3.5 is the precise pKa-balancing point. It protonates the carboxylic acid sufficiently to allow for organic extraction, but the hydronium concentration remains too low to rapidly cleave the sensitive spirocycle.

  • Extract the aqueous layer with a highly polar organic mixture: 10% Methanol in Dichloromethane (5 x 50 mL).

    • Causality: The extreme polarity of the oxa-spirocycle demands a solvent system with high hydrogen-bonding capacity.

  • Self-Validation Check: Spot the final aqueous layer on a TLC plate and stain with Bromocresol Green. If a yellow spot appears, the carboxylic acid product is still trapped in the aqueous phase; continue extracting.

Step 5: Isolation

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C. Do not exceed 30 °C to prevent thermal degradation.

References

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:[Link]

  • Asymmetric synthesis of tertiary 2-substituted 5-oxotetrahyrofuran-2-carboxylic acids Source: Heterocycles URL:[Link]

Sources

Optimization

Minimizing epimerization of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid during storage

Technical Support Center: 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid A Guide to Minimizing Epimerization During Storage From the Office of the Senior Application Scientist Welcome to the technical support center for 1,7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid

A Guide to Minimizing Epimerization During Storage

From the Office of the Senior Application Scientist

Welcome to the technical support center for 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid. As researchers and drug development professionals, you understand that maintaining the stereochemical integrity of your chiral building blocks is paramount to the success of your work. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and the loss of a single stereocenter can lead to diminished efficacy, altered pharmacology, or the generation of undesirable impurities.[1]

This guide is designed to provide you with a deep, mechanistic understanding of the challenges associated with the storage of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid and to offer actionable, field-proven strategies to preserve its chiral purity. We will move beyond simple instructions to explain the causality behind these recommendations, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Challenge: The Science of Epimerization

Q1: What is epimerization, and why is it a specific concern for 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid?

A1: Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[2] For 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid, the primary site of concern is the carbon atom at the C-2 position, which is located directly adjacent (alpha) to the carboxylic acid's carbonyl group.

The hydrogen atom on this C-2 carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl. Under certain conditions, this proton can be removed by a base to form a planar, achiral intermediate called an enolate.[3][4] When this enolate is re-protonated, the proton can add back from either face of the planar structure, resulting in a mixture of the original stereoisomer and its newly formed epimer.[2] This process compromises the stereochemical purity of your material.

The primary mechanisms that facilitate this unwanted reaction during storage are:

  • Base-Catalyzed Epimerization: This is the most common pathway. Even trace amounts of basic impurities in solvents, on glassware, or from the atmosphere can abstract the acidic alpha-proton.[3][5]

  • Acid-Catalyzed Epimerization: While often associated with reaction conditions, residual acids can also promote epimerization by catalyzing enol formation.[4] Furthermore, the spiroketal moiety itself can be labile under acidic conditions, potentially leading to ring-opening and re-closing events that can affect stereochemistry.[6][7][8]

Epimerization_Mechanism cluster_0 Epimerization at C-2 cluster_1 Key Start Original (R)-Epimer Intermediate Planar Enolate (Achiral Intermediate) Start->Intermediate - H+ (Base) End_R Original (R)-Epimer Intermediate->End_R + H+ End_S Undesired (S)-Epimer Intermediate->End_S + H+ Key_Start Original Compound Key_Int Vulnerable Intermediate Key_End Resulting Mixture

Caption: Base-catalyzed epimerization at the carbon alpha to the carboxyl group.

Section 2: Troubleshooting Guide: Storage-Related Issues

This section addresses specific problems you might encounter, providing probable causes and corrective actions.

Q2: I've observed a loss of stereochemical purity in my sample after long-term storage as a solid at -20°C. What are the likely causes?

A2: While storing your compound as a solid at low temperatures is the correct first step, epimerization can still occur due to several subtle factors:

  • Probable Cause 1: Moisture Contamination. Lyophilized powders can be hygroscopic. Each time the container is opened, especially in a humid environment, the compound can absorb atmospheric moisture.[9][10] Water can act as a weak acid or base, facilitating proton transfer and slowly causing epimerization over time.

    • Solution: Always allow the container to equilibrate to room temperature before opening it. This prevents condensation from forming on the cold solid. Work quickly in a dry environment or a glove box, and consider storing the primary container within a larger sealed container containing a desiccant.

  • Probable Cause 2: pH of Microenvironment. The solid material is not in a vacuum. Trapped atmospheric CO2 can create a slightly acidic microenvironment. Conversely, if the compound was purified using a basic workup, residual basic impurities could be present in the solid matrix.

    • Solution: Ensure the final purification step removes all acidic or basic residues. Lyophilizing from a pure, neutral, and volatile solvent system is critical. Storing the vial under an inert atmosphere like argon or nitrogen can displace reactive atmospheric gases.

  • Probable Cause 3: Temperature Fluctuations. Even in a freezer, temperature cycles (e.g., from auto-defrost cycles or frequent opening) can accelerate degradation. Higher temperatures increase the rate of all chemical reactions, including epimerization.[5][11]

    • Solution: Use a reliable, non-cycling freezer for long-term storage. Avoid storing samples on the freezer door. Aliquoting the material upon receipt into smaller, single-use vials minimizes the need to access the main stock, protecting it from repeated temperature changes and atmospheric exposure.[10]

Q3: I must store my compound in solution for a short-term experiment. Which solvent should I use, and which should I avoid?

A3: Long-term storage in solution is strongly discouraged. If necessary for short periods, solvent choice is critical.

  • The Causality: The rate of epimerization is highly influenced by the solvent's polarity and its ability to stabilize the charged enolate intermediate.

  • Recommended Solvents: Apolar, aprotic solvents are the best choice as they do not effectively solvate the enolate intermediate, thus suppressing its formation.

    • Examples: Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF). Ensure solvents are of high purity and anhydrous.

  • Solvents to Avoid:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are known to increase epimerization rates and should be avoided for storage.[12][13][14]

    • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can actively participate in proton transfer, directly facilitating the epimerization mechanism.[3]

Section 3: Best Practices & Protocols

Adherence to validated protocols is the most effective way to ensure the long-term stability of your compound.

Protocol 1: Recommended Storage Conditions

This table summarizes the ideal conditions for storing 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid.

ParameterShort-Term Storage (1-4 Weeks)Long-Term Storage (>1 Month)
Physical State Solid (Lyophilized Powder)Solid (Lyophilized Powder)
Temperature ≤ -20°C≤ -80°C
Atmosphere Tightly sealed, inert gas (Argon/Nitrogen) overlay recommended.Sealed under inert gas (Argon/Nitrogen).
Container Amber glass vial with a tight-fitting, inert cap.Amber glass vial, sealed with a Teflon-lined cap. Consider flame-sealing under vacuum for ultimate protection.
Light Protect from light.Protect from light.
Handling Aliquot into single-use amounts to avoid repeated freeze-thaw cycles and atmospheric exposure.[10]Aliquot upon receipt.
Protocol 2: A Self-Validating Stability Study

To ensure trustworthiness in your specific laboratory environment, we recommend performing a simple stability study to validate your storage protocol.

Objective: To determine the rate of epimerization of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid under your chosen storage conditions.

Methodology:

  • Initial Analysis (Time = 0):

    • Dissolve a small, representative sample of the compound in an appropriate mobile phase or solvent.

    • Immediately analyze the sample using a validated chiral High-Performance Liquid Chromatography (HPLC) method to determine the initial stereochemical purity (e.g., % desired epimer vs. % undesired epimer).[15] Record this as your baseline.

  • Aliquoting and Storage:

    • Weigh out several identical aliquots (e.g., 1-2 mg each) of the solid compound into separate, appropriately labeled vials.

    • Prepare each vial for storage under the conditions you wish to test (e.g., -20°C under air vs. -80°C under Argon).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Allow the vial to warm to room temperature before opening.

    • Dissolve and analyze the sample using the exact same chiral HPLC method established at Time = 0.

  • Data Evaluation and Action:

    • Compare the stereochemical purity at each time point to the baseline.

    • If a significant increase in the undesired epimer is observed (>0.5%), your storage conditions are not optimal, and a more stringent protocol (e.g., lower temperature, stricter inerting) should be adopted.

Stability_Study_Workflow Start Receive Compound Analyze_T0 Step 1: Perform Initial Chiral HPLC Analysis (T=0) Start->Analyze_T0 Aliquot Step 2: Create Multiple Identical Aliquots Analyze_T0->Aliquot Store_A Store Condition A (e.g., -20°C, Air) Aliquot->Store_A Store_B Store Condition B (e.g., -80°C, Argon) Aliquot->Store_B Analyze_T1 Step 3: Analyze at Time Point 1 (e.g., 1 Month) Store_A->Analyze_T1 Store_B->Analyze_T1 Analyze_T2 Step 3: Analyze at Time Point 2 (e.g., 3 Months) Analyze_T1->Analyze_T2 Evaluate Step 4: Compare Purity Data to T=0 Baseline Analyze_T2->Evaluate End_OK Conditions Validated: Continue Protocol Evaluate->End_OK Purity Stable End_Fail Conditions Insufficient: Implement Stricter Protocol Evaluate->End_Fail Epimerization Detected

Caption: A self-validating workflow to confirm storage stability.

Section 4: Frequently Asked Questions (FAQs)

Q4: How can I quantify the level of epimerization in my sample? A4: The gold standard for separating and quantifying epimers is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[15] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two epimers, resulting in different retention times and thus separation. Integration of the peak areas allows for precise quantification. Other potential methods include NMR spectroscopy with chiral solvating agents or advanced LC-MS/MS techniques.[16][17][18]

Q5: Besides the alpha-carbon to the carboxyl group, are other stereocenters at risk? A5: The C-2 stereocenter is by far the most susceptible to epimerization under typical storage conditions due to the acidity of the alpha-proton. The spiroketal center is generally more stable but can be susceptible to isomerization under strongly acidic conditions, which should be avoided during storage and handling.[6][7][8]

Q6: I have received the compound dissolved in a solvent from a supplier. What should I do? A6: If the compound is in a solvent like DMF or DMSO, it is advisable to use it as quickly as possible. For storage, you should ideally remove the high-boiling polar solvent under high vacuum (if the compound's stability permits) and re-dissolve in a more suitable temporary solvent like DCM or, preferably, lyophilize it to a solid for proper long-term storage.

References

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry.
  • Teruya, K., et al. (2012). Epimerization of Peptide. Journal of Peptide Science, 18, 669.
  • Epimerization of spiroacetals through acid-catalyzed heterolysis. (n.d.). ResearchGate. Available at: [Link]

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(11), 4406-4440. Available at: [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Available at: [Link]

  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. (n.d.). ResearchGate. Available at: [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Available at: [Link]

  • Epimerization methodologies for recovering stereo isomers in high yield and purity. (2008). Google Patents.
  • Avoiding epimerization during synthesis of euscaphic acid analogs. (2025). BenchChem.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. (2025). BenchChem.
  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. (2020). RSC Publishing. Available at: [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. (n.d.).
  • Teruya, K., et al. (2012). Epimerization in peptide thioester condensation. Journal of Peptide Science, 18(12), 769-775. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2010). Molecules, 15(3), 1749-1793. Available at: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014). Analytical Chemistry, 86(20), 10173-10180. Available at: [Link]

  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. (n.d.).
  • Strategies and Synthesis of Contrathermodynamic Spiroketals. (2005). Denmark Group Meeting.
  • How to reduce epimerization in Chiral molecule? (2012). ResearchGate. Available at: [Link]

  • EPIMERIC PEPTIDES IN ALZHEIMER'S DISEASE: IMPLICATIONS FOR LIQUID CHRO. (2020).
  • Epimerisation in Peptide Synthesis. (2022). Molecules, 27(19), 6691. Available at: [Link]

  • Determination of the epimerization rate constant of amygdalin by microemulsion electrokinetic chromatography. (2011). Electrophoresis, 32(2), 218-22. Available at: [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017). ACS Omega, 2(5), 2261-2268. Available at: [Link]

  • Maximizing Peptide Stability: Lab Storage Techniques. (n.d.). Peptide Sciences. Available at: [Link]

  • Epimerisation in Peptide Synthesis. (2022). Oriental Journal of Chemistry.
  • The Significance of Chirality in Drug Design and Development. (2016). Clinical and Translational Science, 9(2), 65-68. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid vs. Traditional Cyclic Ethers

Executive Summary The drive to in modern drug discovery has led to the widespread adoption of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles like 1,7-dioxaspiro[4.4]nonane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to in modern drug discovery has led to the widespread adoption of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles like 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid offer superior physicochemical profiles—including up to a 40-fold increase in aqueous solubility and reduced lipophilicity—compared to traditional planar or simple monocyclic alternatives[1].

This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR chemical shifts of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid against a standard monocyclic alternative, tetrahydrofuran-2-carboxylic acid (THFA). By understanding the "spiro effect" on electronic environments, researchers can accurately validate the structural integrity of these complex, high-value building blocks.

Mechanistic Context: The "Spiro Effect" on Electronic Environments

When transitioning from a simple tetrahydrofuran (THF) ring to a spiro-fused system, the conformational and electronic landscapes are fundamentally altered. This causality dictates the observed NMR chemical shifts:

  • Conformational Rigidity: Simple THF rings undergo rapid pseudorotation, averaging out proton coupling constants. In contrast, the spiro-fusion at C-5 locks the 1,7-dioxaspiro[4.4]nonane system into a rigid envelope conformation. This rigidity maximizes the magnetic inequivalence of diastereotopic protons, resulting in complex, highly resolved multiplet splitting (e.g., the distinct doublet of doublets for H-2)[2].

  • Inductive Deshielding at the Spiro Center: The quaternary C-5 spiro carbon is subjected to the combined electron-withdrawing inductive effect of the adjacent O-1 oxygen and the inherent ring strain of the spiro-fusion. This causes a massive downfield shift in the ¹³C spectrum compared to a standard secondary ether carbon.

  • Stereoisomeric Complexity: Synthesis of 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid typically yields a mixture of diastereomers (d.r. = 1:1)[2]. This stereochemical reality necessitates self-validating 2D NMR protocols to deconvolute overlapping signals.

Spiro_Effect Root 1,7-Dioxaspiro[4.4]nonane Core Scaffold Fsp3 Increased Fsp3 Fraction (Higher 3D Complexity) Root->Fsp3 Rigidity Conformational Rigidity (Reduced Entropy) Root->Rigidity Solubility Enhanced Aqueous Solubility (Lower LogP) Fsp3->Solubility Binding Target Binding Affinity (Specific Vector Trajectories) Rigidity->Binding Solubility->Binding Improved PK/PD

Logical mapping of how spiro-fusion enhances physicochemical properties in drug design.

Comparative NMR Data Analysis

The following tables summarize the experimental and structurally predicted NMR data for 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid[2] compared to the monocyclic baseline, THFA.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton Assignment1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid (δ ppm)Tetrahydrofuran-2-carboxylic acid (δ ppm)Causality & Structural Impact
COOH 9.77 (br s, 1H)10.50 (br s, 1H)Shift is highly dependent on sample concentration and intermolecular hydrogen bonding.
H-2 4.54 (dd, J = 14.1, 8.2 Hz, 1H)4.45 (dd, J = 8.5, 5.0 Hz, 1H)Alpha to COOH and O-1. The larger J-coupling variance in the spirocycle reflects a locked dihedral angle.
H-6, H-8 4.07–3.79 (m, 3H), 3.66 (m, 1H)N/AProtons adjacent to O-7 in the second ring. Diastereotopic nature causes broad multiplet dispersion.
H-5 N/A (Quaternary Spiro)3.95 (m, 2H)Alpha to oxygen in THFA; replaced by the spiro-fusion in the target compound.
H-3, H-4, H-9 2.40–1.80 (m, 6H)2.30–1.90 (m, 4H)Aliphatic envelope protons. The spirocycle exhibits denser overlap due to the 1:1 diastereomeric mixture.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
Carbon Assignment1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid (δ ppm)Tetrahydrofuran-2-carboxylic acid (δ ppm)Causality & Structural Impact
C-2 78.477.0Deshielded by the adjacent O-1 and the electron-withdrawing carboxylic acid group.
C-5 (Spiro) 92.1 69.0 Critical Diagnostic Peak: Massive downfield shift due to quaternary spiro-fusion and ring strain.
C-6 73.8N/AAlpha to O-7 and directly attached to the spiro center.
C-8 68.5N/AAlpha to O-7, structurally similar to standard THF ether carbons.
C-3, C-4, C-9 29.5, 36.2, 38.425.0, 30.0Aliphatic carbons. Restricted conformational averaging leads to distinct chemical shifts.
C=O 176.2177.0Carbonyl carbon of the acid moiety.

Self-Validating Experimental Protocol for Spirocyclic NMR Acquisition

Because 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid exists as a mixture of stereoisomers[2], relying solely on 1D ¹H NMR is insufficient. True scientific integrity requires a self-validating system where 1D assignments are unequivocally proven by 2D correlation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the spirocyclic compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Causality: High concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary C-5 spiro carbon, which suffers from long T₁ relaxation times and lacks Nuclear Overhauser Effect (NOE) enhancement.

Step 2: Probe Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei.

  • Execute gradient shimming (Z1-Z5) to achieve a line width of < 1.0 Hz for the TMS peak.

Step 3: 1D Acquisition

  • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1).

  • ¹³C NMR: Acquire 1024 scans with a 30° pulse angle and an extended D1 of 3–5 seconds to ensure quantitative integration of the unprotonated C-5 and C=O carbons.

Step 4: 2D Self-Validation (HSQC & HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the complex overlapping multiplets at 4.07–3.79 ppm directly to their respective carbons (C-6 and C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial Step. Use HMBC to observe the 2-bond and 3-bond couplings from the aliphatic protons (H-4, H-6, H-9) to the quaternary spiro carbon (C-5 at ~92.1 ppm). This definitively proves the spiro-fusion architecture.

Step 5: Processing and Multiplet Deconvolution

  • Apply a 0.3 Hz exponential line broadening (LB) to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier transformation.

  • Phase and baseline correct manually to ensure accurate integration of the diastereomeric mixture.

NMR_Workflow A Sample Prep (15 mg in 0.6 mL CDCl3) B Shimming & Tuning (Automated/Manual) A->B Transfer to Probe C Data Acquisition (1H & 13C 1D) B->C Lock & Shim D 2D Correlation (HSQC / HMBC) C->D Self-Validation E Signal Assignment & Multiplet Analysis D->E Spectral Output

Step-by-step NMR acquisition and processing workflow for spirocyclic compounds.

References

  • Oxa-spirocycles: synthesis, properties and applications Chemical Science, 2021, 12, 11294-11305. URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Nature Reviews Drug Discovery, 2009, 8, 843–852. URL:[Link]

Sources

Comparative

Validating enantiomeric excess of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid via chiral HPLC

Validating Enantiomeric Excess of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid via Chiral HPLC Introduction 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid represents a highly constrained spiroketal framework frequently utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating Enantiomeric Excess of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid via Chiral HPLC

Introduction

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid represents a highly constrained spiroketal framework frequently utilized as a chiral building block in the synthesis of bioactive natural products and conformationally restricted pharmaceutical analogs[1]. Validating the enantiomeric excess (ee) of this compound is a critical quality control step, as the stereochemistry at the spiro center and the carboxylic acid substituent dictates its three-dimensional conformation and subsequent biological interactions.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) remains the gold standard for ee determination[2]. This guide objectively compares CSP alternatives, details the mechanistic causality of spiroketal separation, and provides a self-validating experimental protocol for robust ee quantification.

Mechanistic Causality of Chiral Separation

The separation of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid enantiomers relies fundamentally on the "three-point interaction" model[3]. The analyte must form transient, reversible diastereomeric complexes with the CSP. For this specific spiroketal acid, the interactions are driven by:

  • Hydrogen Bonding: The carboxylic acid moiety acts as a strong hydrogen bond donor/acceptor, interacting with the carbamate linkages of polysaccharide-based CSPs.

  • Dipole-Dipole Interactions: The spiroketal oxygens provide rigid, stereochemically defined dipole moments that interact differentially with the chiral grooves of the stationary phase.

  • Steric Fit: The constrained[4.4] spirocyclic ring system must selectively fit within the chiral cavities of the polymer matrix.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When selecting a CSP for spiroketal carboxylic acids, researchers typically evaluate polysaccharide-based columns. In recent years, immobilized phases have largely superseded coated phases due to their robustness and expanded solvent compatibility[4].

Table 1: Comparison of Chiral Stationary Phases for Spiroketal Carboxylic Acids

FeatureImmobilized Polysaccharide (e.g., Chiralpak IA/IC)Coated Polysaccharide (e.g., Chiralpak AD/OD)Macrocyclic Glycopeptide (e.g., Chirobiotic)
Chiral Selector Amylose/Cellulose derivatives covalently bonded to silicaAmylose/Cellulose derivatives physically coated on silicaTeicoplanin/Vancomycin covalently bonded
Solvent Compatibility Universal (Hexane, IPA, MTBE, THF, DCM)[5]Restricted (Hexane, Alcohols only; destroyed by THF/DCM)Broad (Aqueous, Polar Organic, Normal Phase)
Separation Mechanism H-bonding, dipole, steric inclusionH-bonding, dipole, steric inclusionIonic, H-bonding, π−π , steric
Suitability for Target Optimal. Allows screening of "forbidden" solvents to maximize Rs​ [5].Good. Effective if standard Hexane/IPA mixtures work.Sub-optimal. Better suited for amino acids/amines.
Cost & Lifespan Higher initial cost, exceptionally long lifespanLower initial cost, prone to degradation if misusedModerate cost, highly stable

Method Development Workflow

The following diagram illustrates the logical progression for establishing a robust chiral HPLC method for 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid.

G Start 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid Sample Preparation CSP_Select Select Chiral Stationary Phase (Immobilized vs. Coated) Start->CSP_Select Immobilized Immobilized Polysaccharide (e.g., Chiralpak IA/IC) CSP_Select->Immobilized Broad Solvents Coated Coated Polysaccharide (e.g., Chiralpak AD/OD) CSP_Select->Coated Restricted Solvents MobilePhase Mobile Phase Optimization (Hexane/IPA + 0.1% TFA) Immobilized->MobilePhase Coated->MobilePhase Validation System Suitability (Rs > 1.5, Tailing < 1.5) MobilePhase->Validation Result Enantiomeric Excess (ee) Quantification Validation->Result

Workflow for chiral HPLC method development of spiroketal carboxylic acids.

Experimental Protocol: Self-Validating System

To ensure scientific trustworthiness, the protocol must be self-validating. This requires the use of a racemic standard to confirm baseline resolution and establish the elution order before analyzing the enantioenriched sample[6].

Mechanistic Choice: The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is non-negotiable. Without an acidic modifier, the free carboxylic acid moiety will partially ionize, leading to secondary interactions with residual silanols on the silica support. This results in severe peak tailing and loss of resolution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Racemic Standard: Dissolve 1.0 mg of racemic 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid in 1 mL of HPLC-grade Isopropanol (IPA).

    • Enantioenriched Sample: Dissolve 1.0 mg of the synthesized/purified sample in 1 mL of IPA.

    • Filter both solutions through a 0.22 µm PTFE syringe filter into autosampler vials.

  • Chromatographic Conditions:

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation):

    • Inject the racemic standard.

    • Verify that two distinct peaks are observed with a 1:1 area ratio.

    • Calculate Resolution ( Rs​ ). The system is validated only if Rs​>1.5 (baseline separation).

  • Sample Analysis:

    • Inject the enantioenriched sample.

    • Integrate the peak areas corresponding to the major and minor enantiomers.

Data Presentation and ee Calculation

The enantiomeric excess is calculated using the integrated peak areas of the separated enantiomers[7].

Formula: ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

Table 2: Representative Validation Data for Enantiomeric Excess Determination

InjectionPeak 1 ( tR​ = 8.4 min) AreaPeak 2 ( tR​ = 11.2 min) AreaResolution ( Rs​ )Calculated ee (%)
Racemic Standard 1250.41248.92.80.06% (Expected ~0%)
Enantioenriched Sample A 2450.125.32.897.9%
Enantioenriched Sample B 15.22100.42.998.5%

Note: The robust resolution ( Rs​ = 2.8) confirms that the 0.1% TFA successfully suppressed ionization, preventing tailing and allowing precise integration of the minor enantiomer.

Sources

Validation

Comparative Reactivity Guide: 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid vs. Cyclopentanecarboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the reactivity profiles, stereoelectronic properties, and handling protocols of a rigid heteroalipha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the reactivity profiles, stereoelectronic properties, and handling protocols of a rigid heteroaliphatic spirocycle against a flexible monocyclic aliphatic acid.

Structural and Stereoelectronic Profiling

In contemporary drug discovery, replacing flat aromatic rings with heavily sp3-hybridized spirocyclic scaffolds is a proven strategy to enhance physicochemical properties, including aqueous solubility, target specificity, and metabolic stability[1]. However, this structural complexity fundamentally alters the molecule's reactivity.

To understand how 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid behaves in synthesis compared to the classic Cyclopentanecarboxylic acid (CPCA) , we must analyze their stereoelectronic foundations:

  • Cyclopentanecarboxylic Acid (CPCA): CPCA is a simple, highly flexible monocyclic acid[2]. The cyclopentane ring rapidly interconverts between envelope and half-chair conformations. The carboxyl group is sterically unhindered, and the aliphatic ring is electronically neutral, resulting in predictable, standard aliphatic reactivity (pKa ~4.9).

  • 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid: This molecule features two fused oxygen-containing rings sharing a single spiro carbon[3]. This architecture imposes a rigid, orthogonal 3D geometry that creates persistent steric bulk around the C2-carboxylic acid. Furthermore, the strongly electronegative oxygen atoms exert an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxyl group while introducing unique radical-stabilizing capabilities via lone-pair donation.

Comparative Reactivity & Stability Metrics

The structural differences between these two acids dictate divergent pathways in nucleophilic acyl substitution, radical generation, and hydrolytic stability.

  • Nucleophilic Acyl Substitution (Amidation): The tetrahedral intermediate formed during amidation requires the carbonyl carbon to transition from sp2 to sp3 . In CPCA, the flexible ring easily adopts a conformation to minimize steric clashes[4]. In the spirocyclic acid, the rigid bicyclic framework forces the incoming nucleophile to navigate a highly congested trajectory, raising the activation energy ( ΔG‡ ) and necessitating highly active coupling reagents (like HATU).

  • Photoredox Decarboxylation: Decarboxylative cross-coupling relies on the oxidation of the carboxylate to a carboxy radical, followed by the loss of CO 2​ [5]. For CPCA, this yields an unstabilized secondary cyclopentyl radical. For the spiro acid, the resulting radical at C2 is adjacent to the O1 ether oxygen. The oxygen lone pair overlaps with the singly occupied molecular orbital (SOMO), providing significant resonance stabilization (an α -oxy radical) and accelerating the decarboxylation step.

Quantitative Reactivity Summary
Property / Reactivity MetricCyclopentanecarboxylic Acid (CPCA)1,7-Dioxaspiro[4.4]nonane-2-carboxylic acidMechanistic Causality
pKa (Estimated, H 2​ O) ~4.9~4.5Inductive (-I) electron withdrawal by spiro oxygens stabilizes the carboxylate anion.
Amidation Rate (EDC/HOBt) Fast (< 2 hours)Slow / Incomplete (> 12 hours)Rigid spirocyclic bulk severely hinders nucleophilic attack at the carbonyl carbon.
Decarboxylative Radical Yield Moderate (Unstabilized 2° radical)High (Stabilized α -oxy radical)Oxygen lone-pair donation stabilizes the resulting spirocyclic radical intermediate.
Hydrolytic Stability Highly Stable (Even at 220 °C)[2]Susceptible to acidic ring-openingSpiroacetal/ether linkages are vulnerable to oxocarbenium formation at low pH.

Visualizing the Reactivity Divergence

The following workflow illustrates the divergent reactivity pathways of both substrates under identical synthetic conditions.

ReactivityWorkflow Start Carboxylic Acid Substrates CPCA Cyclopentanecarboxylic Acid (Flexible, Aliphatic) Start->CPCA Spiro 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid (Rigid, Heteroaliphatic) Start->Spiro Amidation Nucleophilic Acyl Substitution (Amidation/Esterification) CPCA->Amidation Decarb Photoredox Decarboxylation (Radical Generation) CPCA->Decarb Spiro->Amidation Spiro->Decarb CPCA_Amid Fast Kinetics Low Steric Hindrance Amidation->CPCA_Amid Spiro_Amid Slow Kinetics Requires HATU/DIPEA Amidation->Spiro_Amid CPCA_Rad Unstabilized 2° Radical Standard Yields Decarb->CPCA_Rad Spiro_Rad Stabilized α-Oxy Radical Accelerated Reaction Decarb->Spiro_Rad

Divergent reactivity pathways of CPCA and spirocyclic acid under amidation and photoredox conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal analytical checkpoints to confirm the success of intermediate states, ensuring that any reaction failure can be mechanistically diagnosed.

Protocol A: Kinetic Profiling of Amidation (Steric Evaluation)

Causality: We utilize HATU over standard EDC/HOBt because the azabenzotriazole leaving group (OAt) generated by HATU is highly reactive, which is necessary to overcome the steric barrier of the spirocyclic acid.

  • Preparation: In two separate flame-dried vials, dissolve 0.5 mmol of CPCA and 0.5 mmol of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid in 2.0 mL of anhydrous DMF.

  • Activation: Add 0.55 mmol of HATU and 1.5 mmol of DIPEA to each vial. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1 (Active Ester Confirmation): Withdraw a 5 μ L aliquot from each vial, quench in LC-MS grade methanol, and analyze via LC-MS. Validation: You must observe the mass of the OAt-active ester. If the active ester is absent in the spirocyclic vial, the failure is in the activation step, not the subsequent nucleophilic attack.

  • Nucleophilic Attack: Add 0.6 mmol of a standard primary amine (e.g., benzylamine) to each vial.

  • Kinetic Sampling: Take 10 μ L aliquots at 1h, 4h, and 12h. Quench in 1:1 MeCN/Water and analyze via HPLC to determine the conversion rate. Expected Result: CPCA will show >95% conversion at 1h; the spirocyclic acid will require >12h for full conversion due to steric shielding.

Protocol B: Photoredox Decarboxylative Conjugate Addition

Causality: An Iridium-based photocatalyst is used because its excited state possesses the necessary oxidation potential to perform a single-electron transfer (SET) with the carboxylate salt, initiating the loss of CO 2​ [5].

  • Salt Formation: Combine 1.0 mmol of the carboxylic acid, 1.5 mmol of a Michael acceptor (e.g., methyl acrylate), and 1.2 mmol of Cs 2​ CO 3​ in 5 mL of degassed DMSO.

  • Self-Validation Checkpoint 1 (Solubility/Deprotonation): Ensure complete dissolution of the acid. The formation of the soluble cesium carboxylate salt is strictly required for efficient SET.

  • Catalyst Addition: Add 1 mol% of Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ .

  • Self-Validation Checkpoint 2 (Dark Control): Prepare an identical parallel reaction but wrap the vial entirely in aluminum foil. Validation: After 24 hours, the dark control must show 0% product formation. If product is detected, a background thermal pathway exists, invalidating the photoredox kinetic data.

  • Irradiation: Irradiate the primary vials with 34 W blue LEDs at room temperature for 24 hours.

  • Workup & Analysis: Dilute with water, extract with EtOAc, and analyze the crude mixture via 1 H NMR. Expected Result: The spirocyclic acid will exhibit a higher yield due to the thermodynamic sink provided by the stabilized α -oxy radical.

References

  • 1865165-94-1 (C8H12O4) - PubChemLite Université du Luxembourg[Link][3]

  • Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol Polish Journal of Chemical Technology[Link][2]

  • Direct Amidation of Carboxylic Acids with Nitroarenes The Journal of Organic Chemistry (ACS)[Link][4]

  • Stereoselective synthesis and applications of spirocyclic oxindoles Organic Chemistry Frontiers (RSC Publishing)[Link][1]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin Journal of the American Chemical Society (ACS)[Link][5]

Sources

Comparative

Comparative IR Spectroscopy Guide: 1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid vs. Structural Analogs

Executive Summary For drug development professionals and synthetic chemists, identifying complex spirocyclic scaffolds requires highly specific analytical techniques. 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid features...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, identifying complex spirocyclic scaffolds requires highly specific analytical techniques. 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid features a highly strained, oxygen-rich spiroketal core fused with a carboxylic acid moiety. This guide provides an in-depth comparative analysis of its Infrared (IR) spectroscopy absorption bands against simpler structural analogs. By understanding the causality behind vibrational shifts—specifically inductive effects and ring strain—researchers can accurately validate the successful synthesis of spiroketal intermediates.

Structural Context & Mechanistic Principles

To objectively evaluate the IR performance of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid, we must compare it to alternatives that isolate its specific structural variables:

  • Cyclopentanecarboxylic Acid: A carbocyclic analog lacking ether oxygens (isolates the baseline behavior of the carboxylic acid).

  • Tetrahydrofuran-2-carboxylic Acid: A monocyclic ether analog (isolates the effect of a single oxygen atom adjacent to the acid).

The vibrational frequency of any covalent bond is dictated by Hooke’s Law, which states that frequency is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the reduced mass of the atoms[1]. In spiroketal systems, two primary phenomena alter the force constant:

  • Inductive Effects (-I): Electronegative oxygen atoms withdraw electron density through the sigma bond network.

  • Ring Strain: The spiro-fusion of two five-membered rings restricts conformational flexibility, altering the hybridization and bond angles at the spiro carbon.

InductiveEffects O_Atoms Electronegative Oxygen Atoms Inductive Sigma-Bond Inductive Effect (-I) O_Atoms->Inductive ForceConst Increased C=O Force Constant (k) Inductive->ForceConst Shift Blue Shift in C=O Wavenumber ForceConst->Shift

Logical flow of inductive effects on C=O stretching frequencies.

Comparative Spectral Analysis

The table below summarizes the quantitative shifts in key IR absorption bands across the three comparative compounds.

Functional GroupCyclopentanecarboxylic AcidTetrahydrofuran-2-carboxylic Acid1,7-Dioxaspiro[4.4]nonane-2-carboxylic Acid
O-H Stretch (Acid) 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)
C=O Stretch ~1705 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)~1725 cm⁻¹ (Strong)
C-O-C Stretch N/A~1070 cm⁻¹ (Single, Strong)~1045, 1120 cm⁻¹ (Split, Strong)
C-H Stretch (sp³) 2870, 2950 cm⁻¹2880, 2960 cm⁻¹2890, 2970 cm⁻¹
The Carbonyl (C=O) Blue Shift

The C=O stretching absorption is one of the strongest and most diagnostic IR bands[2]. In a standard aliphatic acid like cyclopentanecarboxylic acid, the C=O stretch appears around 1705 cm⁻¹ due to hydrogen-bonded dimerization. When transitioning to 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid, the peak shifts significantly to ~1725 cm⁻¹ .

  • Causality: The two electronegative oxygen atoms in the spiroketal core exert a strong electron-withdrawing inductive effect. This reduces the highly polar resonance contributor (C⁺-O⁻) of the carbonyl group, thereby increasing the double-bond character (and force constant, k ) of the C=O bond[3]. A higher force constant directly translates to a higher vibrational frequency.

Ether (C-O-C) Band Splitting
  • Causality: In a simple cyclic ether like THF-2-carboxylic acid, the C-O-C asymmetric stretch appears as a single prominent band around 1070 cm⁻¹[4]. However, in the spiroketal, the two fused rings are electronically and mechanically coupled at the spiro carbon. This coupling causes the vibrational modes to mix, resulting in symmetric and asymmetric combinations that split the absorption into multiple distinct, sharp bands (typically around 1045 cm⁻¹ and 1120 cm⁻¹). This splitting is the definitive spectral signature of a successfully formed spiroketal core.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To accurately capture these subtle shifts, sample preparation and data processing must be rigorously controlled. The following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system to ensure data integrity.

FTIR_Workflow Start 1. Crystal Cleaning & Blank Validate1 Validation: Energy Profile Match? Start->Validate1 Validate1->Start No Sample 2. Sample Application & Pressure Validate1->Sample Yes Scan 3. Acquisition (32 Scans, 4 cm⁻¹) Sample->Scan Process 4. ATR & Baseline Correction Scan->Process Validate2 Validation: S/N Ratio > 100:1? Process->Validate2 Validate2->Sample No End 5. Spectral Analysis Validate2->End Yes

Self-validating ATR-FTIR experimental workflow for spiroketal analysis.
Step-by-Step Methodology

Step 1: Instrument Calibration & Background Collection

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (4000–400 cm⁻¹).

  • Self-Validation: Verify that the background energy profile matches the manufacturer's reference. A suppressed energy profile indicates residual contamination or crystal damage, which will distort the critical fingerprint region.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 1–2 mg of the solid 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid directly onto the ATR crystal. Lower the pressure anvil until the clutch slips.

  • Causality: ATR-FTIR relies on an evanescent wave penetrating the sample. Because the depth of penetration is typically only 0.5–2.0 µm, intimate physical contact is mandatory. Insufficient pressure results in a weak evanescent wave interaction, leading to artificially low absorbance.

  • Self-Validation: Monitor the live preview of the C-H stretching region (2800–3000 cm⁻¹). If the peak absorbance is below 0.1 AU, increase anvil pressure or reposition the sample.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Step 4: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm and a multi-point baseline correction using the spectrometer's software.

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without ATR correction, peaks in the low-frequency fingerprint region (e.g., the critical C-O-C stretches at 1045 cm⁻¹ and 1120 cm⁻¹) will appear artificially intense compared to the high-frequency C=O and O-H stretches.

  • Self-Validation: Post-correction, verify that the baseline is entirely flat (±0.01 AU) in regions devoid of absorption (e.g., 2000–2200 cm⁻¹). A sloping baseline indicates excessive light scattering, necessitating sample re-preparation.

Conclusion

Evaluating 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid via IR spectroscopy requires looking beyond basic functional group identification. By comparing it against simpler analogs, we observe distinct, predictable shifts: a blue shift in the C=O stretch due to inductive effects, and complex splitting of the C-O-C stretch due to spiro-ring coupling. Utilizing a self-validating ATR-FTIR protocol ensures that these nuanced spectral features are captured accurately, providing robust confirmation of spiroketal synthesis for downstream drug development applications.

References

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds Source: Spectroscopy Online URL: [Link]

  • Title: Infrared Spectrometry Source: Michigan State University (MSU) Chemistry URL: [Link]

  • Title: IR Absorption Table Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1,7-Dioxaspiro[4.4]nona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both your safety and the integrity of your research.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid (CAS No. 1865165-94-1) was not publicly available. The following recommendations are synthesized from the safety profiles of structurally related spiro compounds and carboxylic acids.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Understanding the Hazard: A Structural Analogy Approach

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid belongs to two key chemical families: spiro compounds and carboxylic acids. This structural makeup informs our understanding of its potential hazards.

  • Carboxylic Acids: This functional group can cause skin and eye irritation.[3][4] Depending on the specific structure, some carboxylic acids may also be corrosive.[3]

  • Spiro Compounds: While the toxicity of spiro compounds varies widely, related structures have been shown to cause skin, eye, and respiratory irritation.[5][6]

Based on these general characteristics, we must assume that 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][7][8]

Core Principles of Protection: Your First Line of Defense

Before any direct handling of the compound, ensure that all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood. An accessible safety shower and eye wash station are mandatory.[8][9][10]

Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid.

PPE CategoryRecommended Equipment & Best PracticesRationale
Eye and Face Protection Chemical safety goggles with side-shields are mandatory.[8] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[11]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4][5]
Skin and Body Protection A flame-retardant lab coat should be worn at all times.[12] Chemical-resistant gloves (nitrile is a suitable initial choice) are required. Inspect gloves for any signs of degradation or puncture before each use and change them frequently, especially after direct contact.[1][11] For larger-scale operations, consider additional protective clothing like an apron and boots.[1]Prevents skin contact, which can lead to irritation.[4][5][7] Contaminated clothing should be removed immediately and washed before reuse.[4][7]
Respiratory Protection For handling the solid compound where dust generation is possible, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[11] All work with this compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.[1]Protects against the inhalation of airborne particles that may cause respiratory tract irritation.[5][7]

Step-by-Step PPE Protocols

Donning (Putting On) PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Inspect->WashHands LabCoat 1. Don Lab Coat WashHands->LabCoat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles FaceShield 4. Don Face Shield (if required) Goggles->FaceShield Gloves 5. Don Gloves FaceShield->Gloves

Caption: Workflow for the correct sequence of donning PPE.

  • Inspect Your Gear: Before you begin, carefully inspect all PPE for any signs of damage, such as cracks, tears, or holes.

  • Hand Hygiene: Wash your hands thoroughly with soap and water and dry them completely.[9][12]

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respiratory Protection (if needed): If your risk assessment indicates a need for respiratory protection, put on your respirator now. Ensure it has a proper seal.

  • Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[9]

Doffing (Removing) PPE

PPE_Doffing_Workflow cluster_doffing Doffing Sequence (Minimize Contamination) cluster_final Final Step Gloves 1. Remove Gloves FaceShield 2. Remove Face Shield (if used) Gloves->FaceShield LabCoat 3. Remove Lab Coat FaceShield->LabCoat Goggles 4. Remove Safety Goggles LabCoat->Goggles Respirator 5. Remove Respirator (if used) Goggles->Respirator WashHands Wash hands thoroughly Respirator->WashHands

Caption: Workflow for the correct sequence of doffing PPE.

The principle here is to touch potentially contaminated surfaces with other contaminated surfaces, and clean surfaces with clean hands.

  • Gloves: Remove your gloves using the proper technique to avoid touching the outside of the gloves with your bare hands.

  • Face Shield: If used, remove the face shield from the back.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Goggles: Remove your safety goggles from the back.

  • Respirator: If used, remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[9][12]

Emergency Procedures

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove any contaminated clothing.[7] If irritation persists, seek medical attention.[4]

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

In Case of Inhalation: Move to fresh air.[5][7] If breathing is difficult, administer oxygen. Seek medical attention.

In Case of Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

All disposable PPE (gloves, etc.) that has come into contact with 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid should be considered contaminated waste. Dispose of it in a designated, sealed container.[5] All chemical waste should be disposed of in accordance with local, state, and federal regulations.[1] Do not pour chemical waste down the drain.[1][12]

By adhering to these guidelines, you are not only protecting yourself but also fostering a culture of safety within your laboratory. Your diligence is paramount to the successful and responsible advancement of science.

References

  • MedChemExpress. (2026, February 28). Safety Data Sheet.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.
  • ChemPoint.com. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • University of Rochester. (2024, January 23). Lab Safety Rules and Guidelines.
  • Princeton University. (n.d.). Laboratory Safety Rules.
  • University of Tartu. (n.d.). Safety instructions for working in the laboratory.
  • Caltech CCE. (n.d.). General Lab Safety Procedure.
  • Mandom Corporation. (2012, October 31). Safety Data Sheet.
  • National Institutes of Health. (n.d.). 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-7-carboxylic acid. PubChem.
  • NextSDS. (n.d.). 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid — Chemical Substance Information.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.